molecular formula C8H11ClFN B2661194 2-fluoro-N,4-dimethylaniline hydrochloride CAS No. 1909314-24-4

2-fluoro-N,4-dimethylaniline hydrochloride

Cat. No.: B2661194
CAS No.: 1909314-24-4
M. Wt: 175.63
InChI Key: XSFJMUXZUAMECL-UHFFFAOYSA-N
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Description

Significance of Aryl Fluorides in Organic Synthesis and Materials Science

The formation of a carbon-fluorine bond on an aromatic ring to create an aryl fluoride (B91410) is a key strategy in modern chemistry. researchgate.net The introduction of fluorine can profoundly alter the physicochemical properties of a molecule. researchgate.netnih.gov In the pharmaceutical and agrochemical industries, fluorinated aromatic compounds are prominent because the fluorine atom can enhance metabolic stability, bioavailability, and lipophilicity. mit.eduharvard.edu This is due to the high strength of the carbon-fluorine bond and the unique electronic properties of fluorine. ontosight.ai The stability and reactivity of aryl fluorides also make them valuable in materials science for the development of advanced polymers and other materials with desirable properties. researchgate.netnih.gov

Overview of Aromatic Amine Derivatives in Contemporary Chemical Research

Aromatic amines, characterized by an amino group attached to an aromatic ring, are crucial intermediates in organic synthesis. wisdomlib.org These compounds, including aniline (B41778) and its derivatives, are versatile substrates for creating a wide range of more complex molecules. wisdomlib.orgresearchgate.net They are fundamental in the synthesis of dyes, pigments, and polymers. ontosight.aichemimpex.com In contemporary research, aromatic amine derivatives are essential for the construction of bioactive nitrogen-containing heterocycles, which form the core of many pharmaceutical compounds. wisdomlib.orgnih.gov Their ability to undergo various chemical transformations makes them indispensable in medicinal chemistry and drug discovery. researchgate.netresearchgate.net

Structural Context of 2-fluoro-N,4-dimethylaniline hydrochloride within Substituted Aniline Families

This compound is a member of the substituted aniline family. Its structure is built upon a central aniline core, which is a benzene (B151609) ring bonded to an amino (-NH2) group. This core is modified with three specific substituents:

A fluoro group at the 2-position of the benzene ring.

A methyl group at the 4-position of the benzene ring.

A second methyl group attached to the nitrogen atom of the amino group, making it a secondary amine.

The "hydrochloride" designation indicates that the compound is an amine salt, formed by the reaction of the basic amine with hydrochloric acid. This salt form often improves stability and solubility in certain solvents. The specific arrangement of these groups defines its chemical identity and influences its reactivity and potential applications.

Below are the key properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C8H11ClFN
Molecular Weight 175.63 g/mol
Physical Form Powder
InChI Key XSFJMUXZUAMECL-UHFFFAOYSA-N

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Historical Perspectives on Fluorinated Aniline Synthesis

The synthesis of fluorinated anilines has evolved significantly over time, driven by the increasing demand for these compounds in various industrial and research applications.

Historically, the Balz-Schiemann reaction was a cornerstone for introducing fluorine into an aromatic ring. nih.govexordo.com This method involves the thermal decomposition of aryldiazonium tetrafluoroborate (B81430) salts, which are typically prepared from the corresponding aniline. nih.govnih.gov While historically significant, this reaction often requires harsh conditions and can have variable yields. nih.govexordo.com

Another classical method is the halogen exchange (Halex) process . nih.gov This nucleophilic aromatic substitution reaction typically involves replacing a chlorine or nitro group on an electron-deficient aromatic ring with fluoride, often using potassium fluoride at high temperatures. nih.govnih.gov

More recent advancements have focused on developing milder and more versatile methods. Transition-metal-catalyzed reactions, particularly those using palladium or copper, have become important for forming aryl-fluorine bonds under less stringent conditions and with greater functional group tolerance. nih.govmit.edu These modern techniques represent a significant step forward, enabling the synthesis of complex fluorinated anilines that were previously difficult to access. google.com

Synthesis MethodDescriptionHistorical Context
Balz-Schiemann Reaction Thermal decomposition of an aryldiazonium tetrafluoroborate to yield an aryl fluoride. nih.govEarly, foundational method.
Halex Process Nucleophilic substitution of an aryl chloride or nitroarene with a fluoride source at high temperatures. nih.govIndustrial, for specific substrates.
Metal-Catalyzed Fluorination Use of transition metals like palladium or copper to catalyze the formation of the C-F bond. mit.eduModern, milder conditions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-N,4-dimethylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-6-3-4-8(10-2)7(9)5-6;/h3-5,10H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFJMUXZUAMECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro N,4 Dimethylaniline Hydrochloride

Direct Fluorination Approaches to N,4-dimethylaniline Precursors

Direct fluorination involves introducing a fluorine atom onto the aromatic ring of an N,4-dimethylaniline precursor. This is a challenging process, often complicated by issues of regioselectivity and the high reactivity of the reagents involved.

Electrophilic aromatic fluorination is a primary method for the direct introduction of fluorine onto an aromatic ring. This approach utilizes reagents with a weakened nitrogen-fluorine (N-F) bond, which act as a source of electrophilic fluorine ("F+").

The reaction of N,N-dimethylaniline with N-F reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) has been investigated. Studies show that the direct fluorination of N,N-dimethylaniline is complex. The dimethylamino group is a strong activating ortho-, para-director, but the reaction is difficult to control. Treatment of N,N-dimethylaniline with either Selectfluor or NFSI results in significant tarring and the creation of a complex mixture of products. These mixtures include the desired fluorinated anilines, biaryls, biarylmethanes, and N-demethylated byproducts innospk.com.

Optimizing reaction conditions is crucial to improving the yield and selectivity of the electrophilic fluorination of N,N-dimethylaniline. Key parameters that require careful tuning include the choice of fluorinating agent, solvent, temperature, and reagent stoichiometry. The reaction is known to be sensitive to these conditions, with studies conducted "under various conditions" to ascertain the ideal environment innospk.com.

The choice of solvent can be critical, as it has been shown to create a "selectivity switch" in other fluorination reactions involving Selectfluor libretexts.org. For the fluorination of N,N-dimethylaniline, acetonitrile (B52724) is often used as a solvent . Attempts to modify the catalytic system, for instance by using an NFSI–ZrCl4 system, have been explored. However, this particular modification led to competitive chlorination of the aromatic ring, highlighting the delicate balance required to achieve the desired fluorination . The formation of significant amounts of tar and byproducts suggests that reagent stoichiometry and temperature control are critical to minimize side reactions innospk.com.

The dimethylamino group strongly directs electrophiles to the ortho (2- and 6-) and para (4-) positions. In the electrophilic fluorination of N,N-dimethylaniline, both 2-fluoro and 4-fluoro derivatives are formed. Experimental results indicate that the 2-fluoro (ortho) isomer is the predominant fluorinated product over the 4-fluoro (para) isomer .

However, achieving high regioselectivity is a major challenge. The yields of the desired fluorinated products are often low, and they are part of a complex mixture that is difficult to separate innospk.com. This lack of isomer control, coupled with the formation of numerous byproducts, makes direct electrophilic fluorination a challenging, though direct, route to pure 2-fluoro-N,4-dimethylaniline.

Table 1. Summary of Electrophilic Fluorination of N,N-dimethylaniline.
N-F ReagentKey ObservationsProductsReference
SelectfluorReaction leads to strong tarring and a complex mixture of products.2-fluoro and 4-fluoro derivatives (minor), biaryls, biarylmethanes, N-demethylated products. innospk.com
N-Fluorobenzenesulfonimide (NFSI)Similar to Selectfluor, results in tarring and a complex product mixture. The 2-fluoro isomer is predominant among fluorinated products.2-fluoro and 4-fluoro derivatives (minor), biaryls, biarylmethanes, N-demethylated products. innospk.com
NFSI–ZrCl4 SystemAn attempt to modify conditions resulted in competitive chlorination of the aromatic ring.Chlorinated aromatic products in addition to fluorinated ones.

Nucleophilic aromatic substitution (SNAr) offers an alternative strategy. This reaction typically requires an aromatic ring that is "electron-poor," usually achieved by the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group youtube.comyoutube.com. In this context, a halogen atom (like Cl or F) serves as the leaving group, which is displaced by a nucleophile.

Reductive amination is a highly effective method for forming amines from carbonyl compounds. This two-step, often one-pot, process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

This pathway is applicable to the synthesis of 2-fluoro-N,4-dimethylaniline by using 2-fluoro-4-methylbenzaldehyde as a precursor. This aldehyde is commercially available scbt.comkoreascience.kr. The reaction would proceed by treating 2-fluoro-4-methylbenzaldehyde with dimethylamine to form an intermediate iminium ion, which is then reduced in situ. A variety of reducing agents can be employed for this transformation, with common choices including sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation organic-chemistry.orgnih.gov. Borohydride exchange resin (BER) has also been shown to be an effective reagent for the reductive amination of aldehydes with dimethylamine organic-chemistry.org. The final product would be 2-fluoro-N,4-dimethylaniline, which can then be converted to its hydrochloride salt.

Electrophilic Aromatic Fluorination with N-F Reagents

Synthesis via Functional Group Interconversions on Fluorinated Precursors

Perhaps the most straightforward and controllable routes involve starting with a commercially available aromatic compound that already contains the 2-fluoro-4-methylphenyl scaffold and then performing functional group interconversions to install the N,N-dimethylamino group.

A primary example of this strategy begins with 2-fluoro-4-methylaniline, which is readily available chemimpex.comchemicalbook.com. This primary amine can be converted to the desired tertiary amine, 2-fluoro-N,4-dimethylaniline, via exhaustive methylation. This can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate. Alternatively, a greener approach involves the use of dimethyl carbonate as the methylating agent in the presence of a catalyst google.com. A documented synthesis using this method on the related 2-fluoroaniline yielded primarily the mono-methylated product (N-methyl-2-fluoroaniline) but also produced a small amount of the target N,N-dimethyl-2-fluoroaniline as a byproduct google.com. Optimization of the reaction conditions, such as the stoichiometry of the dimethyl carbonate, could potentially increase the yield of the di-methylated product.

Another functional group interconversion route could start from 2-fluoro-4-methylnitrobenzene. This approach would involve the reduction of the nitro group to a primary amine (2-fluoro-4-methylaniline), followed by the N-methylation step as described above.

Once the free base of 2-fluoro-N,4-dimethylaniline is synthesized through any of these routes, the final step is the formation of the hydrochloride salt. This is typically accomplished by treating a solution of the amine in an organic solvent, such as methanol or ethyl acetate, with a solution of hydrogen chloride.

Reduction of Fluoronitrobenzene Derivatives

The foundational step in synthesizing the target compound is the reduction of a corresponding fluoronitrobenzene derivative, most commonly 2-fluoro-4-methyl-1-nitrobenzene, to form 2-fluoro-4-methylaniline. This transformation of a nitro group (-NO₂) to a primary amine (-NH₂) is a critical reaction in industrial chemistry. A variety of reducing agents and catalytic systems can be employed for this purpose.

Catalytic hydrogenation is a widely used, efficient, and clean method for this reduction. chemicalbook.com This process involves reacting the fluoronitrobenzene derivative with hydrogen gas (H₂) in the presence of a metal catalyst. chemicalbook.com Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. chemicalbook.comgoogle.com The reaction is typically carried out in a solvent such as methanol or ethanol at room temperature. chemicalbook.com

Another common method involves the use of metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid (HCl). google.comresearchgate.net The Bechamp reduction, which uses iron filings and hydrochloric acid, is a classic method for converting aromatic nitro compounds to anilines. researchgate.net Other reagents like sodium hydrosulfite, tin(II) chloride, and titanium(III) chloride are also effective for this transformation. google.com The choice of method often depends on factors like cost, substrate tolerance to acidic conditions, and desired yield.

Table 1: Comparison of Reduction Methods for Fluoronitrobenzene Derivatives

Method Catalyst / Reagent Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation 10% Pd/C, H₂ Methanol, Room Temp, 3h High yield (often quantitative), clean byproducts (water) Requires specialized high-pressure equipment, catalyst cost
Metal in Acid Fe / HCl Acidic Media Low-cost reagents, well-established method Can produce significant metal waste, harsh acidic conditions
Sulfide Reduction Sodium Hydrosulfite or Sodium Sulfide Aqueous or alcoholic solution Mild conditions, useful for sensitive substrates Can generate sulfur-containing byproducts, potential odor issues
Transfer Hydrogenation Formic Acid, Iron Catalyst Mild Conditions Avoids the use of high-pressure hydrogen gas, base-free May require specific iron-based catalysts

Alkylation of Fluoroaniline Derivatives (e.g., N-methylation)

Following the reduction, the resulting 2-fluoro-4-methylaniline undergoes N-alkylation to introduce a methyl group onto the nitrogen atom, yielding 2-fluoro-N,4-dimethylaniline. A subsequent reaction with hydrochloric acid then forms the final hydrochloride salt. chemicalbook.comgoogle.com

A prominent method for N-methylation is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.gov This atom-economical process uses methanol as the methylating agent in the presence of a transition-metal catalyst, such as those based on ruthenium (Ru) or iridium (Ir). nih.govnih.gov In this reaction, the catalyst temporarily dehydrogenates the alcohol to form an aldehyde in situ. This aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the captured hydrogen to yield the N-methylated amine, with water as the only byproduct. nih.gov

Heterogeneous catalysts, such as nickel-based systems, have also been developed for the selective mono-N-methylation of anilines using methanol. rsc.org Additionally, zeolites can be used as shape-selective catalysts to favor N-alkylation over C-alkylation, particularly at lower temperatures (250°C to 350°C). google.com

The final step involves treating the synthesized 2-fluoro-N,4-dimethylaniline base with a solution of hydrogen chloride, typically in an organic solvent like ethyl acetate or methanol, to precipitate the stable hydrochloride salt. chemicalbook.comgoogle.com

Green Chemistry Principles in the Synthesis of 2-fluoro-N,4-dimethylaniline hydrochloride

The principles of green chemistry are increasingly being applied to the synthesis of aniline (B41778) derivatives to minimize environmental impact and enhance safety.

Solvent-Free Synthesis

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, as they reduce volatile organic compound (VOC) emissions and can simplify product purification. nih.gov For the synthesis of aniline derivatives, solvent-free approaches have been successfully developed. For instance, some N-alkylation reactions of anilines with alcohols can be performed under solvent-free conditions at elevated temperatures, often in the presence of a base and a suitable catalyst. nih.gov Similarly, certain Friedel-Crafts reactions involving anilines have been achieved under metal- and solvent-free conditions using Brønsted acidic ionic liquids as catalysts. rsc.org These methodologies reduce waste and the environmental burden associated with solvent use. nih.gov

Catalytic Approaches (e.g., heterogeneous catalysis, organocatalysis)

Catalysis is fundamental to green synthesis, offering pathways with lower energy consumption and higher selectivity.

Heterogeneous Catalysis : Heterogeneous catalysts, such as metals supported on carbon (Pd/C), alumina, or zeolites, are highly advantageous for industrial applications. google.comgoogle.com They are easily separated from the reaction mixture, enabling straightforward recovery and recycling, which lowers costs and reduces metal waste. Zeolites, with their defined pore structures, can offer high selectivity for N-alkylation over competing C-alkylation. google.com

Homogeneous Catalysis : While separation can be more challenging, homogeneous catalysts based on ruthenium and iridium are exceptionally efficient for N-alkylation via the borrowing hydrogen mechanism, operating under mild conditions with low catalyst loadings. nih.govresearchgate.net

Organocatalysis : The use of small organic molecules as catalysts is a growing area in green chemistry. For the reduction of nitro compounds, organocatalysts like 4,4′-bipyridine have been used with reductants such as tetrahydroxydiboron, offering a metal-free alternative. organic-chemistry.org

Atom Economy and Waste Reduction in Synthesis

Atom economy is a key metric in green chemistry that assesses how many atoms from the reactants are incorporated into the final desired product. chemrxiv.org

Reduction Step : Catalytic hydrogenation of a nitro group to an amine exhibits excellent atom economy. In the ideal reaction (Ar-NO₂ + 3H₂ → Ar-NH₂ + 2H₂O), the only byproduct is water.

N-Methylation Step : The borrowing hydrogen strategy for N-methylation using methanol (Ar-NH₂ + CH₃OH → Ar-NHCH₃ + H₂O) is also highly atom-economical, again producing only water as a byproduct. organic-chemistry.org This contrasts sharply with traditional methods that use alkyl halides (e.g., methyl iodide), which generate stoichiometric amounts of salt waste.

By selecting pathways like catalytic hydrogenation followed by borrowing hydrogen N-methylation, the synthesis of 2-fluoro-N,4-dimethylaniline can be designed to maximize atom economy and significantly reduce waste generation. chemrxiv.org

Scalability Considerations for Industrial and Laboratory Production

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors:

Catalyst Choice : For large-scale production, the cost, availability, and reusability of the catalyst are paramount. Heterogeneous catalysts are often preferred for their ease of separation and recycling, which is crucial for cost-effective and environmentally responsible manufacturing. google.com

Reaction Conditions : Processes that operate under mild conditions (lower temperature and pressure) are generally safer, less energy-intensive, and require less specialized equipment. While many catalytic hydrogenations require high-pressure reactors, transfer hydrogenation methods can mitigate these requirements. organic-chemistry.org

Reagent Safety and Handling : The use of hazardous reagents like highly toxic alkyl halides or pyrophoric catalysts can complicate large-scale production. The shift towards using less hazardous materials, such as methanol instead of methyl halides for methylation, is a key consideration for industrial safety and feasibility. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro N,4 Dimethylaniline Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, and ¹⁹F) and two-dimensional NMR experiments provides detailed information about the chemical environment of each nucleus, their connectivity, and spatial relationships.

The ¹H NMR spectrum of 2-fluoro-N,4-dimethylaniline hydrochloride is expected to reveal distinct signals for the aromatic protons and the methyl groups. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The N-methyl and the aromatic methyl protons would appear as singlets, with their chemical shifts influenced by the electronic effects of the substituents and the protonation of the amino group.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the fluorine and methyl substituents. The carbon directly attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. A single resonance would be expected for the fluorine atom in this compound, and its chemical shift would be indicative of the electronic environment of the fluorine substituent. The pH dependence of the ¹⁹F chemical shift has been characterized for a number of fluorine-substituted aniline (B41778) derivatives, making it a useful probe for studying protonation effects. nih.gov

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and general spectroscopic principles, as direct experimental data is not available.)

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹H (Aromatic)6.8 - 7.5mJ(H,H), J(H,F)
¹H (N-CH₃)~3.0s-
¹H (Ar-CH₃)~2.3s-
¹³C (Aromatic C-F)150 - 160d¹J(C,F) ≈ 240-250
¹³C (Aromatic C-N)140 - 150d³J(C,F)
¹³C (Aromatic C-CH₃)125 - 135d³J(C,F)
¹³C (Aromatic C-H)115 - 130dJ(C,F)
¹³C (N-CH₃)~40q-
¹³C (Ar-CH₃)~20q-
¹⁹F-110 to -130mJ(F,H)

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is critical for determining the stereochemistry and conformation of the molecule.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid state. For this compound, ssNMR could provide valuable insights into its conformational preferences and the intermolecular interactions, such as hydrogen bonding, that govern its crystal packing. researchgate.netrsc.org The sensitivity of chlorine NMR interaction tensor parameters to the chemical environment makes ³⁵Cl ssNMR a useful probe for characterizing hydrochloride pharmaceuticals and their polymorphs. rsc.orgnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and the nature of chemical bonds within a molecule. For this compound, characteristic vibrational modes would be expected for the N-H⁺ bond of the ammonium (B1175870) salt, the aromatic ring, the C-F bond, and the methyl groups. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to aid in the assignment of vibrational frequencies. asianpubs.orgnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are predicted values based on analogous compounds and general spectroscopic principles, as direct experimental data is not available.)

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H⁺ (ammonium)Stretching2400 - 2800Broad, StrongWeak
Aromatic C-HStretching3000 - 3100MediumStrong
Aliphatic C-H (CH₃)Stretching2850 - 3000MediumMedium
C=C (aromatic)Stretching1450 - 1600Medium-StrongStrong
N-H⁺ (ammonium)Bending1500 - 1600MediumWeak
C-NStretching1250 - 1350StrongMedium
C-FStretching1000 - 1300StrongWeak

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which allows for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecular structure. For this compound, the protonated molecule [M+H]⁺ would be observed. The fragmentation of N,N-dimethylaniline derivatives often involves the loss of a methyl radical or the entire dimethylamino group. mdpi.comchemicalbook.com

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

The electronic absorption spectrum of an aromatic compound is dictated by the transitions of electrons within the molecule, primarily involving π and non-bonding (n) electrons. For aniline and its derivatives, the spectrum is characterized by absorptions originating from the benzene (B151609) ring, which are significantly modified by the electronic effects of the amino group and any other substituents. The UV-Visible spectrum of this compound is analyzed by considering the electronic transitions of the parent chromophore, aniline, and the cumulative effects of the N,N-dimethyl, 4-methyl, and 2-fluoro substituents, as well as the crucial impact of protonation.

In its non-protonated form, the aniline chromophore typically displays two main absorption bands in the ultraviolet region. The first, a high-intensity band often referred to as the E2-band (or K-band), appears around 230-250 nm. This band arises from a π→π* transition of the conjugated system of the benzene ring, where the lone pair of electrons on the nitrogen atom extends the conjugation. wikipedia.org A second, lower-intensity band, known as the B-band (benzenoid band), is observed at longer wavelengths, typically around 280-290 nm. wikipedia.org This band, also a π→π* transition, is characteristic of the benzene ring itself but is modified in position and intensity by the amino substituent.

The introduction of substituents onto the aniline ring further modulates these electronic transitions. Auxochromes, or electron-donating groups, such as the methyl and dimethylamino groups, generally cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the enhanced delocalization of electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Conversely, the fluoro group, while possessing lone pairs, is highly electronegative, leading to a complex interplay of inductive (-I) and mesomeric (+M) effects that can result in more subtle shifts.

A critical aspect in the analysis of this compound is the protonation of the highly basic N,N-dimethylamino group to form an anilinium ion. This protonation leads to a significant hypsochromic shift (a blue shift, or shift to shorter wavelengths). The lone pair of electrons on the nitrogen atom, now engaged in a bond with a proton, is no longer available to participate in conjugation with the π-system of the benzene ring. wikipedia.org Consequently, the spectrum of the anilinium ion closely resembles that of the parent benzene molecule, with the primary absorption band shifting to a much shorter wavelength, around 203 nm for the anilinium cation. wikipedia.org

CompoundSolventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)TransitionReference
AnilineEthanol2308600π→π* (K-band) wikipedia.org
2801430π→π* (B-band) researchgate.net
Anilinium hydrochlorideDilute Aqueous Acid2037500π→π wikipedia.org
p-Toluidine (4-Methylaniline)Isooctane2379550 (log ε = 3.98)π→π (K-band) nih.gov
2931905 (log ε = 3.28)π→π* (B-band) nih.gov
N,N-DimethylanilineCyclohexane25114900π→π* (K-band) photochemcad.com
298Not specifiedπ→π* (B-band) aatbio.com

The data reveals that the 4-methyl group in p-toluidine causes a slight bathochromic shift in both the K and B bands compared to aniline, consistent with its electron-donating nature. nih.gov The N,N-dimethyl group in N,N-dimethylaniline induces a more significant bathochromic shift of the primary absorption band to 251 nm and increases its intensity, reflecting the stronger electron-donating character of the dimethylamino group compared to the unsubstituted amino group. photochemcad.com

For this compound, the protonated N,N-dimethylamino group will dominate the spectrum, largely removing the extended conjugation with the benzene ring. Therefore, the primary absorption is expected to be significantly blue-shifted, similar to the anilinium ion. The presence of the 4-methyl and 2-fluoro substituents on the ring will cause minor perturbations to the spectrum of the parent anilinium structure. The 4-methyl group would be expected to impart a small bathochromic shift, while the inductive effect of the 2-fluoro substituent would likely cause a slight hypsochromic shift. The net effect would be an absorption maximum close to that of benzene or a simple alkylbenzene.

Thus, the UV-Visible spectrum of this compound is predicted to show a strong absorption band at a wavelength significantly shorter than that of its free base, likely in the 200-210 nm region, with a weaker, structured benzenoid band around 250-260 nm. The dominant spectral feature is the consequence of the protonation of the dimethylamino group, which isolates the π-electron system of the benzene ring.

Computational and Theoretical Studies of 2 Fluoro N,4 Dimethylaniline Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-fluoro-N,4-dimethylaniline hydrochloride at the atomic level. These calculations, particularly those based on Density Functional Theory (DFT), have proven invaluable in elucidating the molecule's electronic and structural characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure of this compound. By using functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can accurately model the molecule's geometry and electronic properties. researchgate.net

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, stability, and the nature of its electronic transitions. chemrxiv.org For this compound, the HOMO is typically localized on the aniline (B41778) ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the aromatic ring, suggesting its susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the electronic structure. NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. researchgate.netfluorine1.ru It can quantify the charge distribution on different atoms and the extent of electron delocalization from lone pairs into antibonding orbitals, which is crucial for understanding the molecule's stability and reactivity.

Table 1: Representative DFT Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for calculating NMR chemical shifts. nih.govresearchgate.net By computing the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound with a high degree of accuracy. rug.nlscm.com These theoretical predictions are invaluable for assigning experimental spectra and understanding how the electronic environment around each nucleus is influenced by the molecular structure.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of the molecule. nih.govresearchgate.net The calculated harmonic frequencies are often scaled to account for anharmonicity and to improve agreement with experimental FT-IR and Raman spectra. researchgate.net This analysis allows for the assignment of specific vibrational modes to the observed spectral bands, providing a detailed picture of the molecule's vibrational dynamics. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch3350
C-H (aromatic) Stretch3100-3000
C-H (methyl) Stretch2950-2850
C=C (aromatic) Stretch1600-1450
C-N Stretch1350
C-F Stretch1250

Conformer Analysis and Energy Landscapes

The presence of rotatable bonds in this compound, such as the C-N bond and the methyl groups, gives rise to different possible conformations. nih.gov Computational methods can be used to perform a systematic search for these conformers and to calculate their relative energies. nih.govresearchgate.net By constructing a potential energy surface, researchers can identify the most stable conformer (the global minimum) and the energy barriers between different conformations. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Molecular Dynamics Simulations for Conformational Flexibility in Solution

While quantum chemical calculations provide detailed information about the molecule in the gas phase or as an isolated entity, molecular dynamics (MD) simulations are employed to study its behavior in a more realistic environment, such as in a solvent. nih.govresearchgate.netresearchgate.net MD simulations model the movement of atoms and molecules over time, taking into account the interactions between the solute (this compound) and the solvent molecules (e.g., water). nih.govmdpi.com

These simulations provide insights into the conformational flexibility of the molecule in solution, showing how it samples different conformations and how these are influenced by the surrounding solvent. MD simulations can also be used to study the solvation structure around the molecule, revealing how solvent molecules arrange themselves and interact with different parts of the solute.

Reaction Pathway Modeling for Proposed Synthetic Routes and Transformations

Computational chemistry plays a vital role in understanding and predicting the outcomes of chemical reactions. By modeling the potential energy surface for a proposed reaction, it is possible to identify the transition states and calculate the activation energies for different reaction pathways. researchgate.net This information helps in understanding the reaction mechanism and predicting which products are likely to form. For the synthesis of 2-fluoro-N,4-dimethylaniline, computational modeling can be used to evaluate the feasibility of different synthetic routes and to optimize reaction conditions.

Structure-Reactivity Relationships: Theoretical Descriptors and Electrophilic/Nucleophilic Sites

DFT provides a range of theoretical descriptors that are useful for understanding and predicting the reactivity of molecules. chemrxiv.org These descriptors are derived from the electronic structure and can be used to establish structure-reactivity relationships.

One of the most powerful tools for identifying reactive sites is the Fukui function. researchgate.netresearchgate.net The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. bas.bgicrc.ac.ir By calculating the Fukui functions for electrophilic and nucleophilic attack, it is possible to identify the most likely sites for these reactions to occur. For this compound, the Fukui function analysis would likely confirm that the ortho and para positions on the aniline ring are the most susceptible to electrophilic attack, while the nitrogen atom also represents a key nucleophilic center.

Chemical Transformations and Reaction Mechanisms Involving 2 Fluoro N,4 Dimethylaniline Hydrochloride

Reactions at the Aromatic Ring

The electronic properties of the substituents on the benzene (B151609) ring—the strongly activating dimethylamino group and the deactivating but ortho-, para-directing fluorine atom—govern the regioselectivity and rate of reactions at the aromatic core.

The dimethylamino group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions relative to itself. evitachem.comvaia.com In 2-fluoro-N,4-dimethylaniline, the para position to the dimethylamino group is occupied by a methyl group. Therefore, electrophilic attack is anticipated to occur at the positions ortho to the dimethylamino group. However, one of these positions is already substituted with a fluorine atom, and the other is sterically hindered by the adjacent methyl group. This steric hindrance can significantly diminish the reactivity of the molecule in EAS reactions. vaia.com

Reaction Type Typical Reagents Expected Major Product(s)
NitrationHNO₃/H₂SO₄2-fluoro-N,4-dimethyl-6-nitroaniline
BrominationBr₂/FeBr₃6-bromo-2-fluoro-N,4-dimethylaniline
SulfonationSO₃/H₂SO₄2-fluoro-N,4-dimethylaniline-6-sulfonic acid

The fluorine atom on the aromatic ring can potentially be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. lboro.ac.uk The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. Typically, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is required to stabilize the intermediate Meisenheimer complex and facilitate the reaction. nih.govnih.gov

In 2-fluoro-N,4-dimethylaniline, the ring is substituted with electron-donating groups (dimethylamino and methyl), which deactivate the ring towards nucleophilic attack. Therefore, SNAr reactions involving the displacement of the fluorine atom are expected to be challenging and would likely require harsh reaction conditions, such as high temperatures and strong nucleophiles. lboro.ac.uk The electron-donating nature of the dimethylamino group, in particular, would destabilize the negative charge that develops on the aromatic ring during the formation of the Meisenheimer complex.

Nucleophile Potential Product Anticipated Reactivity
Methoxide (CH₃O⁻)2-methoxy-N,4-dimethylanilineLow, requires harsh conditions
Ammonia (NH₃)N¹,4-dimethylbenzene-1,2-diamineVery low, likely requires a catalyst
Thiophenoxide (C₆H₅S⁻)N,4-dimethyl-2-(phenylthio)anilineLow, requires harsh conditions

Reactions at the Dimethylamino Group

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles and oxidizing agents.

The dimethylamino group can undergo oxidation through various pathways. In biological systems, enzymes like cytochrome P-450 can catalyze the oxidative N-demethylation of N,N-dimethylanilines. nih.gov Chemical oxidation can also be achieved using reagents such as hydrogen peroxide in the presence of a catalyst (e.g., Fenton's reagent). nih.gov

The oxidation of N,N-dimethylaniline can lead to the formation of N-methylaniline and formaldehyde (B43269). nih.gov One proposed mechanism involves the formation of an N-oxide intermediate, although studies have suggested that for some cytochrome P-450 isozymes, the N-oxide is not a direct intermediate in the demethylation process. nih.gov Another potential oxidation pathway involves the formation of radical cations. nih.gov The oxidation of the aromatic ring can also occur, leading to the formation of quinone-like structures, especially under strong oxidizing conditions. nih.gov

Oxidant/System Primary Product(s) Mechanism
Cytochrome P-4502-fluoro-4-methyl-N-methylaniline, FormaldehydeEnzymatic oxidation, potentially involving radical intermediates
Fenton's Reagent (Fe²⁺/H₂O₂)Ring-oxidized products, N-demethylated productsFree radical mechanism
Peroxy acids (e.g., m-CPBA)2-fluoro-N,4-dimethylaniline N-oxideN-oxidation

The nucleophilic nitrogen atom of the dimethylamino group can react with alkyl halides to form quaternary ammonium (B1175870) salts. This is a type of SN2 reaction where the nitrogen atom acts as the nucleophile. d-nb.inforesearchgate.net The rate of quaternization is influenced by the nature of the alkyl halide (with iodides being more reactive than bromides and chlorides) and the reaction conditions, such as temperature and solvent. d-nb.info

The reaction of 2-fluoro-N,4-dimethylaniline with an alkyl halide, such as methyl iodide, would result in the formation of a trimethylammonium salt. These quaternary ammonium salts are typically more water-soluble than the parent amine.

Alkyl Halide Product
Methyl iodide (CH₃I)2-fluoro-N,N,4-trimethylanilinium iodide
Ethyl bromide (CH₃CH₂Br)N-ethyl-2-fluoro-N,4-dimethylanilinium bromide
Benzyl chloride (C₆H₅CH₂Cl)N-benzyl-2-fluoro-N,4-dimethylanilinium chloride

N-demethylation is a crucial reaction in drug metabolism and can also be achieved through chemical methods. As mentioned in the oxidation section, enzymatic N-demethylation of N,N-dimethylanilines is often mediated by cytochrome P-450 enzymes. nih.gov The proposed mechanisms for this transformation are complex and can involve an electron transfer-proton transfer (ET-PT) pathway. researchgate.net In this mechanism, an initial electron transfer from the nitrogen atom to the oxidizing species is followed by the transfer of a proton from one of the methyl groups.

Another proposed mechanism involves a hydrogen atom transfer (HAT) from a C-H bond of a methyl group to the oxidizing agent. researchgate.net Computational studies on similar systems suggest that both C-H hydroxylation and double hydrogen atom transfer mechanisms can be energetically feasible, both leading to the formation of formaldehyde and the N-demethylated amine. researchgate.net Free radical mechanisms have also been implicated in the N-demethylation of N,N-dimethylaniline in the presence of hemeprotein-H₂O₂ systems. nih.gov

Formation of Diazonium Salts from the Hydrochloride and Subsequent Transformations

The conversion of aromatic amines to diazonium salts is a foundational reaction in organic synthesis, enabling the introduction of a wide variety of functional groups onto an aromatic ring. masterorganicchemistry.com This process, known as diazotization, typically involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). masterorganicchemistry.com The resulting diazonium salt is a valuable intermediate.

Sandmeyer-type Reactions: The Sandmeyer reaction utilizes copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group. wikipedia.orgorganic-chemistry.orgnih.gov This transformation proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org While this is a general and powerful method for functionalizing anilines, no specific examples of its application to 2-fluoro-N,4-dimethylaniline have been reported.

Schiemann Reaction: For the introduction of a fluorine atom, the Balz-Schiemann reaction is the classic method. wikipedia.orgnumberanalytics.com This reaction involves the formation of a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the corresponding aryl fluoride (B91410), nitrogen gas, and boron trifluoride. wikipedia.org Given that the parent compound already contains a fluorine atom, a Schiemann reaction could theoretically be used for further fluorination if the amine were part of a different aromatic ring, or more plausibly, to replace the amino group with a different substituent via a diazonium intermediate, though specific applications for 2-fluoro-N,4-dimethylaniline are not documented.

Coupling Reactions (e.g., C-C coupling, C-N coupling)

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. mdpi.comsigmaaldrich.com

C-C Coupling: Reactions like the Suzuki, Heck, and Negishi couplings are powerful tools for creating C-C bonds. If 2-fluoro-N,4-dimethylaniline were first converted into an aryl halide or triflate (for example, via a Sandmeyer reaction), it could then participate as a substrate in these coupling reactions to form more complex molecular architectures.

C-N Coupling: The Buchwald-Hartwig amination is a premier method for forming C-N bonds, typically coupling an amine with an aryl halide or triflate. organic-chemistry.orgwikipedia.org As an amine, 2-fluoro-N,4-dimethylaniline (as the free base) could theoretically be coupled with various aryl or heteroaryl halides. acs.org Conversely, if the amine were converted to an aryl halide, it could be coupled with other amines. Despite the broad utility of these reactions, no studies have been published that specifically employ 2-fluoro-N,4-dimethylaniline as a coupling partner.

Applications As a Synthetic Intermediate and Precursor for Advanced Materials

Precursor in Organic Synthesis for Non-Pharmaceutical Targets

There is no specific information available in the surveyed literature detailing the use of 2-fluoro-N,4-dimethylaniline hydrochloride as a precursor for the synthesis of dyes and pigments, polymers and resins, non-pesticidal agrochemicals, or other specialty chemicals.

No studies or patents were identified that describe the use of this compound as an intermediate in the manufacturing of dyes or pigments.

The role of this compound as a monomer or building block in the synthesis of polymers and resins is not documented in the available scientific literature.

There is no information to suggest that this compound is used as an intermediate in the production of non-pesticidal agrochemicals.

No specific instances of this compound being used as a precursor for the synthesis of other specialty chemicals were found in the reviewed literature and patent databases.

Role in the Development of Functional Materials

No research was found that details the application of this compound in the development of functional materials.

There is no available data to support the use of this compound in the creation of electronic or optical materials, such as charge transport materials or fluorescent probes.

Polymeric Materials with Tuned Properties (e.g., conductivity, thermal stability)

While direct studies on polymers synthesized from this compound are not found, its structure suggests it could serve as a monomer for creating advanced polymeric materials. The incorporation of substituted anilines into polymer backbones, such as in polyanilines, is a well-established method for producing conductive polymers.

The properties of such a hypothetical polymer could be influenced by the specific substituents on the aniline (B41778) ring. The fluorine atom, being highly electronegative, can alter the electronic properties of the polymer chain, which may influence its conductivity. The N-methyl and 4-methyl groups would also impact the polymer's morphology, solubility, and processing characteristics. Furthermore, the strong carbon-fluorine bond is known to enhance the thermal stability of polymeric materials. This suggests that a polymer derived from 2-fluoro-N,4-dimethylaniline could exhibit improved resistance to thermal degradation compared to its non-fluorinated counterparts.

Table 1: Postulated Properties of Polymers Derived from 2-fluoro-N,4-dimethylaniline

Property Potential Influence of Monomer Structure
Conductivity The electronic effects of the fluorine and methyl substituents on the aniline ring could allow for the tuning of the polymer's electrical conductivity upon doping, a key feature for applications in organic electronics.

It is important to note that these are projected properties, and empirical research would be required to confirm the performance of polymers synthesized using this specific monomer.

Advanced Chemical Reagents and Catalysts (if applicable)

The use of this compound as a direct precursor for advanced chemical reagents or catalysts is not specifically documented in available research. However, substituted anilines are foundational structures in the synthesis of more complex molecules used in catalysis.

Aniline derivatives are often used to synthesize ligands for transition-metal catalysts. The electronic and steric properties of the aniline, which are determined by its substituents, can be used to fine-tune the activity and selectivity of the catalyst. The 2-fluoro and N,4-dimethyl substitutions on this particular aniline could be leveraged to create ligands with specific electronic environments, potentially leading to novel catalytic activities. While plausible, this remains a hypothetical application without direct supporting research for this compound.

Table 2: Potential, Undocumented Roles in Reagent and Catalyst Synthesis

Application Area Plausible Role of this compound
Ligand Synthesis Could serve as a starting material for creating specialized ligands for homogeneous catalysis, where the fluorine and methyl groups would modulate the electronic and steric properties of the resulting metal complex.

| Organocatalysis | The aniline scaffold is present in some organocatalysts. Modifications of 2-fluoro-N,4-dimethylaniline could potentially lead to the development of new catalysts, although this is speculative. |

Further investigation and dedicated research are necessary to explore and validate any potential applications of this compound in the fields of polymer science and catalysis.

Environmental Fate and Degradation Studies of 2 Fluoro N,4 Dimethylaniline Hydrochloride

Photochemical Degradation Pathways in Aquatic and Atmospheric Environments

Specific studies on the photochemical degradation of 2-fluoro-N,4-dimethylaniline hydrochloride in aquatic and atmospheric environments are not available in the current scientific literature. However, the general principles of photochemistry as applied to aniline (B41778) derivatives can provide an indication of its likely behavior. In aquatic environments, aromatic amines can undergo direct photolysis by absorbing sunlight, leading to the cleavage of chemical bonds. The presence of the fluorine atom and methyl groups on the aniline ring will influence the wavelengths of light absorbed and the subsequent photochemical reactions.

Indirect photolysis is also a probable degradation pathway. In sunlit surface waters, photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻) can react with and degrade organic compounds. For aniline and its derivatives, reactions with hydroxyl radicals are often a significant degradation pathway, leading to the hydroxylation of the aromatic ring and subsequent cleavage. The fluorine substituent, being highly electronegative, may influence the sites of radical attack.

In the atmosphere, volatile and semi-volatile organic compounds can be degraded by gas-phase reactions with hydroxyl radicals, ozone (O₃), and nitrate radicals (NO₃•). The volatility of this compound will determine its partitioning into the atmosphere. If present in the gas phase, it would be expected to react with hydroxyl radicals, leading to its degradation and the formation of various transformation products.

Biodegradation Studies in Soil and Water Systems

There are no specific studies on the biodegradation of this compound in soil and water systems. However, research on other substituted anilines can offer insights into its potential biodegradability. The biodegradability of aniline derivatives is highly dependent on the type and position of substituents on the aromatic ring.

The presence of a fluorine atom can make the compound more resistant to microbial degradation. The strong carbon-fluorine bond is not easily cleaved by microbial enzymes. Studies on other fluoroanilines have shown that the ease of biodegradation decreases with an increasing number of fluorine substituents. However, some microorganisms have been shown to be capable of degrading fluorinated aromatic compounds, often through initial oxidation of the aromatic ring.

Sorption and Leaching Behavior in Environmental Matrices

Specific data on the sorption and leaching of this compound in environmental matrices like soil and sediment is not available. The sorption and leaching behavior of an organic compound is governed by its physicochemical properties, such as its water solubility, octanol-water partition coefficient (Kow), and its potential to ionize, as well as the properties of the environmental matrix, such as organic carbon content, clay content, and pH.

As an aniline derivative, this compound can exist in a protonated, cationic form, especially in acidic to neutral environments. This cationic form would be expected to sorb to negatively charged components of soil and sediment, such as clay minerals and organic matter, through ion exchange mechanisms. This would reduce its mobility and leaching potential.

Metabolite Identification from Environmental Degradation (Non-Biological Activity)

There is no information available on the metabolites formed from the environmental degradation of this compound. Based on the expected degradation pathways, several types of non-biologically active metabolites could be formed.

Photochemical degradation in aquatic and atmospheric environments would likely lead to the formation of hydroxylated derivatives. The addition of hydroxyl radicals to the aromatic ring could result in various isomeric aminophenols. Further oxidation could lead to ring cleavage and the formation of smaller organic acids and aldehydes. Photodegradation could also involve reactions at the N-methyl groups, potentially leading to the formation of N-methylaniline and formaldehyde (B43269) derivatives.

Hydrolysis is not expected to be a major degradation pathway for the aromatic C-F or C-N bonds under typical environmental conditions.

Environmental Transport and Distribution Modeling

Due to the lack of specific physicochemical data and environmental fate studies for this compound, no environmental transport and distribution modeling has been performed for this compound. To conduct such modeling, key input parameters would be required, including:

Water solubility: To predict its concentration in aquatic systems.

Vapor pressure: To estimate its potential for volatilization into the atmosphere.

Octanol-water partition coefficient (Kow): To model its partitioning between water and organic phases, such as sediment and biota.

Soil organic carbon-water partitioning coefficient (Koc): To predict its sorption to soil and sediment.

Degradation rates (photodegradation, biodegradation): To estimate its persistence in different environmental compartments.

Without these fundamental data, any attempt to model the environmental transport and distribution of this compound would be highly speculative. In general, based on its structure as a substituted aniline, it would be expected to partition between water, soil, and sediment, with its ultimate fate and transport governed by the interplay of sorption, degradation, and leaching processes.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Trace Analysis (e.g., GC-MS, LC-MS/MS) in Non-Biological Matrices

Chromatographic methods are powerful tools for the separation, identification, and quantification of individual components in a mixture. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly well-suited for the trace analysis of aniline (B41778) derivatives due to their high sensitivity and selectivity. d-nb.info

The analysis of environmental samples for trace levels of aromatic amines like 2-fluoro-N,4-dimethylaniline hydrochloride requires robust method development and validation to ensure data reliability. azolifesciences.com Key steps in this process include sample preparation, optimization of chromatographic conditions, and validation of analytical performance.

Sample Preparation: Environmental matrices such as water and soil often require a pre-concentration step to bring the analyte to a detectable level. Solid-phase extraction (SPE) is a commonly employed technique for this purpose. For instance, a cation-exchange SPE cartridge can be effective in retaining protonated amines from aqueous samples. researchgate.net The retained compounds are then eluted with a suitable solvent, which is subsequently concentrated before analysis.

GC-MS Analysis: For GC-MS analysis, derivatization of the amine group may be necessary to improve volatility and chromatographic peak shape. primescholars.com However, direct injection is also possible. A typical GC-MS method for aniline derivatives would involve a capillary column, such as a DB-5MS, with a temperature-programmed oven to ensure good separation of isomers and related compounds. oup.com The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the target analyte.

LC-MS/MS Analysis: LC-MS/MS offers the advantage of analyzing thermally labile and polar compounds without the need for derivatization. perkinelmer.comnih.gov A reversed-phase C18 column is commonly used for the separation of aromatic amines. oup.comnih.gov The mobile phase typically consists of a gradient mixture of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile (B52724) or methanol. oup.comresearchgate.netdocumentsdelivered.com The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. nih.gov

Method Validation: A comprehensive validation of the analytical method is essential and typically includes the assessment of the following parameters as demonstrated in studies on related aromatic amines nih.gov:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

Recovery: The efficiency of the sample preparation process.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

A summary of typical performance data for LC-MS/MS analysis of aromatic amines in water is presented below. While specific values for this compound are not available, these data for related compounds provide an expected range of performance. researchgate.netdocumentsdelivered.com

ParameterTypical Value
Linearity (r²)> 0.999
LOD (µg/L)0.03 - 4.19
LOQ (µg/L)0.1 - 10.0
Precision (RSD %)0.4 - 9.4
Recovery (%)68.0 - 130

In an industrial setting, the monitoring of this compound levels is important for process optimization and ensuring product quality. Chromatographic methods are invaluable for these applications.

Process Monitoring: Real-time or near-real-time analysis of reaction mixtures can be achieved using process analytical technology (PAT) that integrates chromatographic systems. This allows for the continuous monitoring of the formation of this compound and the consumption of reactants, enabling better control over the manufacturing process. uc.pt

Quality Control: Final product quality control relies on accurate and precise analytical methods to determine the purity of this compound and to quantify any impurities. Both GC-MS and LC-MS/MS can be employed for this purpose. The choice of method often depends on the volatility and thermal stability of the impurities. For instance, HPLC with UV or MS detection is a common technique for the quality control of pharmaceutical ingredients and their intermediates. nih.gov

The following table summarizes typical chromatographic conditions for the analysis of related aniline derivatives, which can be adapted for this compound.

ParameterGC-MSLC-MS/MS
Column DB-5MS (or equivalent)C18 reversed-phase
Mobile Phase -Acetonitrile/Water with Formic Acid
Detector Mass Spectrometer (EI)Tandem Mass Spectrometer (ESI+)
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI)
Acquisition Mode Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)

Electrochemical Methods for Detection

Electrochemical methods offer a rapid and sensitive alternative for the detection of electroactive compounds like aromatic amines. researchgate.net The underlying principle involves the oxidation or reduction of the analyte at an electrode surface, resulting in a measurable current that is proportional to its concentration. acs.org

The electrochemical behavior of aniline and its N-alkylated derivatives has been studied, providing a basis for developing methods for this compound. acs.org The oxidation of the amino group on the aromatic ring is the primary electrochemical reaction. The presence of the electron-donating methyl group on the nitrogen atom and the electron-withdrawing fluorine atom on the aromatic ring will influence the oxidation potential.

Spectrophotometric Assays for Quantification in Chemical Systems

Spectrophotometric methods are based on the measurement of light absorption by a colored compound in solution and are often used for the quantification of aromatic amines in chemical systems due to their simplicity and cost-effectiveness. nih.gov These methods typically involve a chemical reaction that converts the colorless amine into a colored product.

One common approach is diazotization-coupling, where the primary or secondary aromatic amine is first diazotized with nitrous acid, followed by coupling with a chromogenic agent to form a highly colored azo dye. acs.org The absorbance of the resulting solution is then measured at a specific wavelength, and the concentration of the amine is determined from a calibration curve.

Another spectrophotometric method involves the reaction of the aromatic amine with an oxidizing agent in the presence of a color-forming reagent. For example, some aromatic amines can reduce Fe(III) to Fe(II), which then forms a colored complex with a reagent like ferrozine. nih.gov The intensity of the color produced is proportional to the concentration of the amine.

The development of a spectrophotometric assay for this compound would require the selection of an appropriate derivatizing or color-forming reagent and the optimization of reaction conditions such as pH, temperature, and reagent concentrations. The molar absorptivity of the resulting colored product would determine the sensitivity of the assay. For related aromatic amines, molar absorptivities in the range of 1.5 x 10³ to 4.7 x 10⁴ L mol⁻¹ cm⁻¹ have been reported. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-N,4-dimethylaniline hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of halogenated aniline derivatives typically involves electrophilic aromatic substitution. For fluorine introduction, fluorinating agents (e.g., Selectfluor®) or diazonium salt intermediates may be used under controlled temperatures (0–5°C for diazonium stability). Methyl groups can be introduced via alkylation or through pre-functionalized precursors. Key factors include:
  • Regioselectivity : Fluorine's electron-withdrawing effect directs substitution to specific positions; methyl groups may sterically hinder reactivity.
  • Catalysis : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency.
  • Purification : Recrystallization or column chromatography is critical for isolating the hydrochloride salt.
    Example: Brominated analogs (e.g., 4-bromo-N,N-dimethylaniline) were synthesized using pyridine to enhance selectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Methyl groups (δ ~2.3–3.0 ppm for N-CH₃ and aromatic CH₃) and fluorine coupling (¹⁹F-¹H splitting in aromatic protons).
  • ¹⁹F NMR : Direct detection of fluorine environment (chemical shifts influenced by substituents).
  • IR Spectroscopy : N–H stretching (~2500–3000 cm⁻¹ for HCl salt) and C–F vibrations (~1200 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion ([M+H]⁺) and fragmentation patterns to confirm structure.
    Reference: Similar compounds (e.g., benzodiazepine derivatives) were characterized using combined NMR and IR .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • Waste Disposal : Segregate halogenated waste and follow institutional guidelines for acidic byproducts.
    Example: Safety protocols for structurally related 2-(2,3-difluorophenyl)ethylamine hydrochloride emphasize hazard mitigation during synthesis .

Advanced Research Questions

Q. How do electronic effects of fluorine and methyl groups influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :
  • Fluorine : Electron-withdrawing nature activates the ring for NAS at meta or para positions.
  • Methyl Groups : Electron-donating effects deactivate the ring but can sterically block certain positions.
  • Computational Validation : Density Functional Theory (DFT) can predict reactive sites by analyzing electrostatic potential maps.
    Example: Antipyrine derivatives with bromo substituents showed regioselectivity governed by electronic and steric factors .

Q. What strategies can resolve discrepancies in reported solubility or stability data for halogenated aniline hydrochlorides under varying pH conditions?

  • Methodological Answer :
  • pH-Dependent Solubility : Measure logD values (octanol-water distribution) at pH 5.5 and 7.4 to assess ionizable amine groups .
  • Stability Studies : Use accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to identify decomposition products.
  • Cross-Validation : Compare data across multiple buffers (phosphate, acetate) to isolate pH effects.

Q. How can computational chemistry methods predict the crystallographic packing behavior of this compound, and what experimental validations are required?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model intermolecular interactions (e.g., H-bonding between NH₃⁺ and Cl⁻).
  • X-ray Diffraction (XRD) : Validate predicted crystal lattice parameters and hydrogen-bonding networks.
    Example: Antipyrine derivatives with bromo substituents were characterized via XRD to confirm π-π stacking and H-bonding .

Q. What mechanistic insights can be gained from studying the thermal decomposition pathways of this compound?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Identify decomposition temperature and mass loss steps.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile byproducts (e.g., HCl, fluorinated aromatics).
  • Kinetic Modeling : Use Arrhenius plots to determine activation energy for degradation.

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